molecular formula C19H27NO3 B12911352 Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate CAS No. 394724-67-5

Methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate

Cat. No.: B12911352
CAS No.: 394724-67-5
M. Wt: 317.4 g/mol
InChI Key: XWCYRXIJUSFEDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate, typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a common synthetic route involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form the desired isoxazole scaffold .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can produce isoxazole-linked glycol-conjugates in good yield within 15-20 minutes at 110°C .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for base-catalyzed reactions, chloramine-T for oxidative dehydrogenation, and various metal catalysts for cycloaddition reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation with chloramine-T can yield 3,5-disubstituted isoxazole derivatives .

Scientific Research Applications

Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By binding to these enzymes, the compound can exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-(3-phenyl-4,5-dihydroisoxazol-5-yl)nonanoate is unique due to its specific structure, which combines a nonanoate ester with a phenyl-substituted isoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

394724-67-5

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 9-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)nonanoate

InChI

InChI=1S/C19H27NO3/c1-22-19(21)14-10-5-3-2-4-9-13-17-15-18(20-23-17)16-11-7-6-8-12-16/h6-8,11-12,17H,2-5,9-10,13-15H2,1H3

InChI Key

XWCYRXIJUSFEDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC1CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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